3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

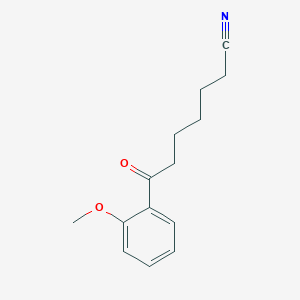

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone, also known as 2,5-Difluorophenyl-trifluoropropanone, is a fluorinated ketone that has been used for a variety of scientific applications. It is a colorless liquid with a boiling point of 128.6°C, and is highly soluble in organic solvents. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the production of polymers.

Aplicaciones Científicas De Investigación

Anticancer Agent Synthesis

This compound has been utilized in the synthesis of chalcone derivatives, which exhibit potent anticancer activities. The Claisen-Schmidt condensation reaction is employed to produce these derivatives, which have shown higher cytotoxicity against various human tumor cell lines compared to the reference drug 5-fluorouracil . These compounds are particularly effective in inducing apoptosis in oral squamous cell carcinomas, suggesting a promising avenue for cancer treatment research.

Apoptosis Mechanism Elucidation

The compound has been instrumental in studying the mechanism of apoptosis in cancer cells. Specifically, compound 7, a derivative of “3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone”, has been shown to induce cleavage of PARP and caspase-3, providing insights into the caspase-3 activation pathway . This research is crucial for understanding how cancer cells can be targeted and eliminated through programmed cell death.

Chemical Structure Analysis

The chemical structure of derivatives of this compound has been elucidated using various spectroscopic techniques, including NMR, COSY, HMBC, and HMQC . This detailed structural analysis is essential for the development of new pharmaceuticals, as it allows for the precise modification of molecular structures to enhance therapeutic efficacy.

Medicinal Chemistry Research

In medicinal chemistry, the compound serves as a starting material for the synthesis of molecules with potential therapeutic applications. Its derivatives have been explored for their cytotoxic activities, contributing to the discovery of new drugs with improved safety and selectivity profiles .

Drug Potency and Selectivity Evaluation

The compound’s derivatives have been evaluated for their potency and selectivity in targeting cancer cells. This research is vital for the development of drugs that can effectively target tumor cells while minimizing effects on healthy cells .

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSMXTFDDQMNMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645239 |

Source

|

| Record name | 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-51-4 |

Source

|

| Record name | 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)